N-{3-(4-chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide
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Overview
Description
N-{3-(4-chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethylamino group, and a fluorobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-(4-chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide typically involves multiple steps:
Formation of the Imidazolidinone Core: The initial step involves the reaction of 4-chlorophenyl isocyanate with ethylamine to form an intermediate urea derivative. This intermediate is then cyclized under acidic conditions to yield the imidazolidinone core.
Thioxo Group Introduction: The imidazolidinone core is then treated with a sulfurizing agent, such as Lawesson’s reagent, to introduce the thioxo group at the 2-position.
Fluorobenzamide Coupling: The final step involves the coupling of the thioxoimidazolidinone intermediate with 3-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylamino group may yield an oxoethyl derivative, while reduction of the carbonyl groups could produce corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-{3-(4-chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating biological pathways, making it a subject of interest in drug discovery and development.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its synthesis and functionalization provide pathways to create a variety of bioactive molecules.
Mechanism of Action
The mechanism of action of N-{3-(4-chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-{3-(4-chlorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide: Similar structure but with a methylamino group instead of an ethylamino group.
N-{3-(4-chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-4-fluorobenzamide: Similar structure but with the fluorine atom at a different position on the benzamide ring.
Uniqueness
The uniqueness of N-{3-(4-chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide lies in its specific combination of functional groups and their positions. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H18ClFN4O3S |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C20H18ClFN4O3S/c1-2-23-17(27)11-16-19(29)25(15-8-6-13(21)7-9-15)20(30)26(16)24-18(28)12-4-3-5-14(22)10-12/h3-10,16H,2,11H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
OBIJLIMGUIGSCP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1C(=O)N(C(=S)N1NC(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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